molecular formula C5H8ClFO B13698199 5-Fluoropentanoyl Chloride

5-Fluoropentanoyl Chloride

Cat. No.: B13698199
M. Wt: 138.57 g/mol
InChI Key: AQDIGVNGFOXURO-UHFFFAOYSA-N
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Description

5-Fluoropentanoyl Chloride is an organic compound with the molecular formula C5H8ClFO. It is a derivative of pentanoyl chloride, where a fluorine atom is substituted at the fifth position of the carbon chain. This compound is primarily used in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Fluoropentanoyl Chloride can be synthesized through several methods. One common method involves the reaction of pentanoyl chloride with a fluorinating agent. For example, the reaction of pentanoyl chloride with sulfur tetrafluoride (SF4) under controlled conditions can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction typically takes place in the presence of a catalyst, such as aluminum chloride (AlCl3), to enhance the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoropentanoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    5-Fluoropentanoic Acid: Formed from hydrolysis.

    5-Fluoropentanol: Formed from reduction.

Scientific Research Applications

5-Fluoropentanoyl Chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various fluorinated compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Applied in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 5-Fluoropentanoyl Chloride involves its reactivity with nucleophiles. The compound’s acyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various synthetic applications to introduce the 5-fluoropentanoyl moiety into different compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. The fluorine atom also enhances the compound’s ability to participate in specific reactions, making it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals .

Biological Activity

5-Fluoropentanoyl chloride, also known as 5-chlorovaleryl chloride, is a chemical compound with significant biological activity and applications in medicinal chemistry. This article explores its biological properties, synthesis, and potential applications based on diverse research findings.

Chemical Identification

  • IUPAC Name : this compound
  • CAS Number : 1575-61-7
  • Molecular Formula : C5_5H8_8ClO
  • Molecular Weight : 155.02 g/mol
  • Structural Formula : ClCCCCC(Cl)=O

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 5-chloropentanoic acid with thionyl chloride. This process yields a colorless liquid that is sensitive to moisture and can hydrolyze in the presence of water, producing hydrochloric acid and 5-chloropentanoic acid.

Synthesis Reaction

C5H9ClO+SOCl2C5H8Cl2O+SO2+HCl\text{C}_5\text{H}_9\text{ClO}+\text{SOCl}_2\rightarrow \text{C}_5\text{H}_8\text{Cl}_2\text{O}+\text{SO}_2+\text{HCl}

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been used as an alkylating agent in synthesizing pharmaceutical intermediates, particularly in the development of anti-cerebral thrombosis medications like Cilostazol . The compound's ability to inhibit bacterial growth makes it a candidate for further exploration in antibiotic development.

Toxicological Profile

The compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It falls under acute toxicity category 4 and serious eye damage category 1 according to GHS classifications . Safety data sheets recommend protective measures during handling due to its corrosive nature.

Case Studies

  • Synthesis of Anion-Exchange Resins :
    In a study by Moscow University, this compound was utilized in the synthesis of anion-exchange resins through acylation of polystyrene/divinylbenzene. The resulting resins demonstrated enhanced selectivity and efficiency in separation processes .
  • Pharmaceutical Applications :
    A study published in the Journal of Pharmaceutical and Biomedical Analysis highlighted the use of this compound in synthesizing various pharmaceutical intermediates. The research focused on optimizing reaction conditions to minimize impurities, thus enhancing the yield and purity of final products .

Data Table: Properties and Applications

PropertyValue
Molecular Weight155.02 g/mol
Physical StateLiquid
SolubilityHydrolyzes in water
ToxicityCauses severe skin burns
ApplicationsAntimicrobial agent, synthesis of pharmaceuticals

Properties

Molecular Formula

C5H8ClFO

Molecular Weight

138.57 g/mol

IUPAC Name

5-fluoropentanoyl chloride

InChI

InChI=1S/C5H8ClFO/c6-5(8)3-1-2-4-7/h1-4H2

InChI Key

AQDIGVNGFOXURO-UHFFFAOYSA-N

Canonical SMILES

C(CCF)CC(=O)Cl

Origin of Product

United States

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